molecular formula C9H6BrN3O B15335088 5-Bromo-4-(3-pyridyl)imidazole-2-carbaldehyde

5-Bromo-4-(3-pyridyl)imidazole-2-carbaldehyde

Cat. No.: B15335088
M. Wt: 252.07 g/mol
InChI Key: WSFAQPHQTJWPKA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD33022768 typically involves the use of dimethylbiguanide as a starting material. The reaction conditions often include the presence of copper ions, which play a crucial role in the formation of the final product. The process involves multiple steps, including the formation of carbon dots that exhibit strong photoluminescence at 460 nm .

Industrial Production Methods: Industrial production of MFCD33022768 follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the compound. This involves stringent control of reaction conditions, including temperature, pH, and the concentration of reactants. The use of advanced purification techniques is also essential to obtain the compound in its purest form .

Chemical Reactions Analysis

Types of Reactions: MFCD33022768 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the compound that interact with different reagents.

Common Reagents and Conditions: Common reagents used in the reactions involving MFCD33022768 include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .

Major Products Formed: The major products formed from the reactions of MFCD33022768 depend on the type of reaction. For instance, oxidation reactions may lead to the formation of carbonyl compounds, while reduction reactions can result in the formation of alcohols. Substitution reactions often yield derivatives with modified functional groups .

Mechanism of Action

The mechanism of action of MFCD33022768 involves its interaction with copper ions, leading to the generation of reactive oxygen species. These reactive species cause DNA damage and cell cycle arrest, ultimately inhibiting the growth of cancer cells. The compound’s photoluminescent properties also play a role in its mechanism of action, allowing it to be used as a diagnostic tool in biomedical research .

Comparison with Similar Compounds

MFCD33022768 is unique compared to other similar compounds due to its strong photoluminescent properties and its ability to chelate copper ions.

Conclusion

MFCD33022768 is a versatile compound with significant potential in various scientific fields. Its unique properties, including strong photoluminescence and the ability to generate reactive oxygen species, make it a valuable tool in research and industrial applications. Continued research on this compound is likely to uncover even more applications and enhance our understanding of its mechanisms and potential benefits.

Properties

Molecular Formula

C9H6BrN3O

Molecular Weight

252.07 g/mol

IUPAC Name

5-bromo-4-pyridin-3-yl-1H-imidazole-2-carbaldehyde

InChI

InChI=1S/C9H6BrN3O/c10-9-8(12-7(5-14)13-9)6-2-1-3-11-4-6/h1-5H,(H,12,13)

InChI Key

WSFAQPHQTJWPKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=C(NC(=N2)C=O)Br

Origin of Product

United States

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